5-(Aminomethyl)oxolane-2-carboxamide

Description

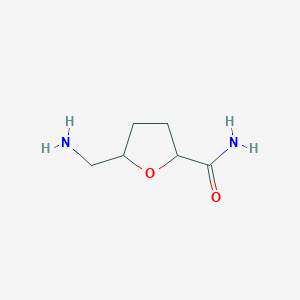

5-(Aminomethyl)oxolane-2-carboxamide is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with an aminomethyl (-CH₂NH₂) group at the 5-position and a carboxamide (-CONH₂) moiety at the 2-position. Its hydrochloride salt form, this compound hydrochloride (CAS Ref: 10-F649844), has been documented in pharmaceutical and synthetic chemistry research .

Properties

IUPAC Name |

5-(aminomethyl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBXYUAZGZUZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CN)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

5-(Aminomethyl)oxolane-2-carboxamide serves as a versatile building block in organic synthesis. It can be utilized in the construction of complex molecules through various reactions:

- Aminomethylation : Introduction of the aminomethyl group using formaldehyde and ammonia.

- Carboxamide Formation : Conversion of carboxylic acid to carboxamide through reaction with ammonia or amines.

Medicinal Chemistry

The compound has demonstrated promising biological activities, making it a candidate for drug development:

- Antitumor Activity : Research indicates significant antitumor effects, particularly against breast cancer cell lines (e.g., MDA-MB-231), where it reduced cell viability by approximately 55% at a concentration of 10 μM after three days of treatment.

- Antiviral Properties : In screening for inhibitors against mouse norovirus (MNV), it was identified as a promising candidate for inhibiting viral replication.

Industrial Applications

This compound is also explored for its utility in the production of specialty chemicals and polymers. Its unique structure allows it to function as an intermediate in synthesizing other valuable compounds.

Antitumor Efficacy Study

In a study involving MDA-MB-231 cells, treatment with this compound led to significant apoptosis, as indicated by increased annexin V-FITC positivity. This highlights its potential as an anticancer agent.

Antiviral Screening

Another study focused on norovirus inhibitors demonstrated that this compound effectively inhibited MNV replication in vitro, suggesting potential therapeutic applications against viral infections.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)oxolane-2-carboxamide exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and subsequent biochemical reactions. The pathways involved can vary widely based on the biological context and the specific molecular targets.

Comparison with Similar Compounds

5-Chloro-2-(oxolane-3-carbonyl)aniline Hydrochloride

Structural Features :

Key Differences :

- Unlike 5-(Aminomethyl)oxolane-2-carboxamide, this compound substitutes the aminomethyl group with a chlorine atom and introduces an aniline moiety linked via a carbonyl group. The oxolane ring is functionalized at the 3-position rather than the 5-position.

- Applications : The chloro-aniline substituent may enhance electrophilic reactivity, making it suitable for cross-coupling reactions in medicinal chemistry .

2-(2-Amino-2-carboxyethyl)-5-oxooxolane-2-carboxylic Acid

Structural Features :

- Molecular Formula: C₉H₁₁NO₇ (inferred from IUPAC name)

- Functional Groups: 5-Oxooxolane, amino, carboxyethyl, and carboxylic acid groups .

Key Differences :

- The oxolane ring incorporates a ketone (5-oxo) and a branched chain with amino and carboxylic acid groups. This structure is distinct from the simpler aminomethyl-carboxamide motif in the target compound.

- Applications: This compound is identified as a metabolite, suggesting involvement in biodegradation pathways or endogenous biochemical processes .

2-Aminobenzamides

Structural Features :

Key Differences :

- Replaces the oxolane ring with a planar aromatic benzene ring. The absence of a heterocyclic scaffold may reduce steric hindrance, enhancing binding to flat enzymatic active sites.

- Research Findings: Comparative studies highlight superior thermal stability and solubility in polar solvents for 2-aminobenzamides compared to aliphatic carboxamides like this compound .

Data Table: Comparative Analysis

Research Findings and Implications

- Structural Rigidity vs. In contrast, 2-aminobenzamides benefit from aromatic planarity for π-π stacking interactions .

- Functional Group Impact: The aminomethyl group in the target compound may enhance solubility in aqueous media, whereas the 5-oxo group in its metabolite analog () could increase susceptibility to enzymatic oxidation .

- Commercial Viability: Discontinuation of this compound hydrochloride suggests challenges in synthesis or stability, prompting reliance on structurally related compounds like 5-chloro-2-(oxolane-3-carbonyl)aniline hydrochloride for research .

Notes

- Data Limitations: Detailed physicochemical data (e.g., logP, melting point) for this compound are scarce in publicly accessible literature.

- Synthetic Relevance : The oxolane scaffold’s versatility underscores its importance in developing conformationally restricted analogs of bioactive molecules.

- Safety and Handling: No specific toxicity data were identified for the target compound, but related carboxamides generally require standard laboratory precautions .

Biological Activity

5-(Aminomethyl)oxolane-2-carboxamide, also known as this compound hydrochloride, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its oxolane ring and an amine functional group. Its molecular formula is C₆H₁₃N₃O₂, and it has a molecular weight of approximately 143.19 g/mol. The compound exists primarily in its hydrochloride form, which enhances its solubility in aqueous environments.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may lead to altered metabolic pathways in target cells.

- Receptor Binding : It can bind to certain receptors, modulating their activity and influencing cellular responses .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor effects. For instance, studies involving various cancer cell lines have demonstrated that this compound can reduce cell viability significantly. In a recent study, the compound was tested on the MDA-MB-231 breast cancer cell line, resulting in a decrease in cell viability by approximately 55% at a concentration of 10 μM after three days of treatment .

Antiviral Properties

The compound has also been investigated for its antiviral properties. In a screening for inhibitors against mouse norovirus (MNV), this compound was identified as a promising candidate for further development due to its ability to inhibit viral replication .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-(Aminomethyl)tetrahydrofuran-2-carboxamide | Similar oxolane structure without hydrochloride salt | Moderate enzyme inhibition |

| 5-(Aminomethyl)oxolane-2-carboxylic acid | Precursor to the hydrochloride form | Limited biological activity |

| 1-Benzosulphonyl-6-methoxy-5-azaindole-2-carboxylic acid | Complex structure with enhanced binding affinity | Strong antitumor effects |

This table illustrates that while similar compounds may share structural features, their biological activities can vary significantly based on their chemical modifications.

Case Studies

- Antitumor Efficacy Study : A study conducted on MDA-MB-231 cells showed that treatment with this compound led to significant apoptosis as indicated by increased annexin V-FITC positivity, highlighting its potential as an anticancer agent .

- Antiviral Screening : In another study focused on norovirus inhibitors, the compound demonstrated efficacy in inhibiting MNV replication in vitro, suggesting potential for therapeutic applications against viral infections .

Q & A

Q. What are the optimal synthetic routes for 5-(Aminomethyl)oxolane-2-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis optimization requires evaluating catalysts, solvents, and temperature. For oxolane derivatives, methods like refluxing in acetic acid with sodium acetate (as in ) or using isocyanate coupling agents in pyridine () are effective. Yield improvements (e.g., 60–85%) can be achieved by adjusting stoichiometric ratios of intermediates (e.g., 0.11 mol aldehyde derivatives per 0.1 mol aminothiazolones). Purity is enhanced via recrystallization (DMF/acetic acid) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can spectroscopic techniques (NMR, HRMS) validate the structural integrity of this compound?

Methodological Answer:

- 1H NMR : Confirm the presence of characteristic signals, such as oxolane ring protons (δ 3.8–4.2 ppm) and aminomethyl NH2 (δ 1.8–2.3 ppm).

- 13C NMR : Identify carboxamide carbonyls (δ 165–170 ppm) and oxolane carbons (δ 25–35 ppm).

- HRMS : Verify molecular ion peaks ([M+H]+) with mass accuracy <5 ppm. For example, derivatives in show HRMS data aligning with theoretical masses .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

Methodological Answer: Degradation under humidity or light is common. Stability studies should include:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.

- HPLC Monitoring : Track impurity formation over time.

- Storage in inert atmospheres (argon) at –20°C in amber vials minimizes hydrolysis/oxidation .

Advanced Research Questions

Q. How can chiral resolution techniques separate stereoisomers of this compound?

Methodological Answer: Chiral HPLC (e.g., Chiralpak® IA/IB columns) with hexane/isopropanol mobile phases resolves enantiomers. highlights stereochemical identifiers (e.g., (2R,5S)-configurations), requiring polarimetric detection or X-ray crystallography for absolute configuration confirmation .

Q. What in-silico strategies predict the bioactivity of this compound derivatives?

Methodological Answer:

Q. How do structural modifications of this compound impact its biological activity?

Methodological Answer: Introducing electron-withdrawing groups (e.g., nitro, chloro) to the oxolane ring enhances antimicrobial activity (). Bioassays (MIC tests) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) quantify potency. Dose-response curves (IC50) differentiate efficacy between derivatives .

Q. What advanced spectroscopic methods characterize surface adsorption of this compound in environmental studies?

Methodological Answer:

- Microspectroscopic Imaging : Analyze adsorption on indoor surfaces () using ToF-SIMS or AFM-IR.

- XPS : Detect nitrogen/carbon binding states to track degradation products on silica or polymer matrices .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

Methodological Answer: Apply ’s methodological frameworks:

Q. What catalytic mechanisms enhance the efficiency of this compound synthesis?

Methodological Answer: Pd-catalyzed cross-coupling or organocatalytic enantioselective reactions (e.g., proline derivatives) improve atom economy. ’s review of catalytic chemistry highlights ligand design (e.g., BINAP) for asymmetric induction .

Q. How can multi-step syntheses of this compound derivatives be optimized for scalability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.